molecular formula C23H18BrN3O B5878207 6-bromo-2-(3,4-dimethylphenyl)-N-(pyridin-4-yl)quinoline-4-carboxamide

6-bromo-2-(3,4-dimethylphenyl)-N-(pyridin-4-yl)quinoline-4-carboxamide

Cat. No.: B5878207
M. Wt: 432.3 g/mol
InChI Key: YGGAEIYQKOOWGM-UHFFFAOYSA-N
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Description

6-bromo-2-(3,4-dimethylphenyl)-N-(pyridin-4-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-(3,4-dimethylphenyl)-N-(pyridin-4-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Aryl Substitution: The 3,4-dimethylphenyl group is introduced via a Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated quinoline.

    Amidation: The carboxamide group is formed by reacting the quinoline derivative with pyridin-4-amine under appropriate conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Large-scale production often requires the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-bromo-2-(3,4-dimethylphenyl)-N-(pyridin-4-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert certain functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of quinoline derivatives with new substituents replacing the bromine atom.

Scientific Research Applications

6-bromo-2-(3,4-dimethylphenyl)-N-(pyridin-4-yl)quinoline-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized quinoline derivatives.

Mechanism of Action

The mechanism of action of 6-bromo-2-(3,4-dimethylphenyl)-N-(pyridin-4-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-dimethylphenyl)quinoline-4-carboxamide: Lacks the bromine atom at the 6th position.

    6-chloro-2-(3,4-dimethylphenyl)-N-(pyridin-4-yl)quinoline-4-carboxamide: Contains a chlorine atom instead of bromine.

    6-bromo-2-phenyl-N-(pyridin-4-yl)quinoline-4-carboxamide: Lacks the methyl groups on the phenyl ring.

Uniqueness

The presence of the bromine atom at the 6th position and the 3,4-dimethylphenyl group distinguishes 6-bromo-2-(3,4-dimethylphenyl)-N-(pyridin-4-yl)quinoline-4-carboxamide from similar compounds

Properties

IUPAC Name

6-bromo-2-(3,4-dimethylphenyl)-N-pyridin-4-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrN3O/c1-14-3-4-16(11-15(14)2)22-13-20(19-12-17(24)5-6-21(19)27-22)23(28)26-18-7-9-25-10-8-18/h3-13H,1-2H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGGAEIYQKOOWGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)NC4=CC=NC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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